Comparable Anxiolytic Efficacy to Diazepam with a Superior Safety Profile
In a pooled analysis of clinical data from over 1,000 anxious outpatients, buspirone at a mean dose of 20 mg/day demonstrated anxiolytic efficacy comparable to diazepam and clorazepate in both acute and chronic administration studies [1]. A separate meta-analysis of eight randomized controlled trials in patients with GAD and coexisting depressive symptoms confirmed buspirone's significant (p ≤ 0.001) superiority over placebo in reducing total HAM-A scores [2]. This establishes that buspirone achieves equivalent anxiety reduction to first-line benzodiazepines while offering a different safety profile, directly addressing the core question of why it should be prioritized for patients where sedation or dependence is a concern.
| Evidence Dimension | Anxiolytic Efficacy vs. Safety |
|---|---|
| Target Compound Data | Mean dose: 20 mg/day; Significant HAM-A score reduction vs. placebo (p ≤ 0.001) |
| Comparator Or Baseline | Diazepam (comparable doses) and Clorazepate |
| Quantified Difference | Efficacy comparable; safety advantage in sedation, psychomotor impairment, and abuse liability [1]. |
| Conditions | Pooled data from >1,000 outpatients with anxiety in multiple clinical trials; Meta-analysis of 520 GAD patients with depressive symptoms. |
Why This Matters
Procurement for GAD treatment can prioritize buspirone when equal efficacy is required but with a reduced risk profile for sedation and dependence.
- [1] Clinical Studies of Buspirone. (1987). Psychopathology, 20(Suppl. 1), 76-84. View Source
- [2] Gammans, R. E., Stringfellow, J. C., Hvizdos, A. J., Seidehamel, R. J., Cohn, J. B., Wilcox, C. S., ... & Rickels, K. (1992). Use of buspirone in patients with generalized anxiety disorder and coexisting depressive symptoms: a meta-analysis of eight randomized, controlled studies. Neuropsychobiology, 25(4), 193-201. View Source
